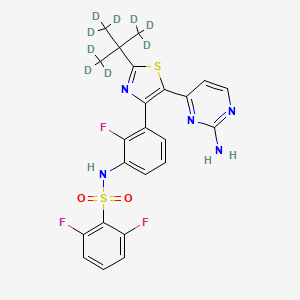

Dabrafenib-d9

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dabrafenib-d9 ist eine deuterierte Form von Dabrafenib, einem Kinaseinhibitor, der vor allem zur Behandlung von Melanom, nicht-kleinzelligem Lungenkrebs und Schilddrüsenkrebs eingesetzt wird. Die Verbindung ist bekannt für ihre Fähigkeit, die BRAF V600E-Mutation zu hemmen, die eine häufige Mutation bei verschiedenen Krebsarten ist .

Wissenschaftliche Forschungsanwendungen

Dabrafenib-d9 wird in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie und Medizin, umfassend eingesetzt. In der Chemie dient es als Referenzstandard für die Massenspektrometrie und andere analytische Verfahren . In Biologie und Medizin wird this compound verwendet, um die Pharmakokinetik und Pharmakodynamik von Dabrafenib zu untersuchen und Einblicke in seinen Metabolismus und seine Wirksamkeit bei der Behandlung verschiedener Krebsarten zu gewinnen .

Wirkmechanismus

This compound entfaltet seine Wirkung durch Hemmung der BRAF-Kinase, insbesondere der BRAF V600E-Mutation . Diese Hemmung stört den MAPK-Signalweg, der an der Zellproliferation und dem Zellüberleben beteiligt ist. Durch die gezielte Ansprache dieses Signalwegs reduziert this compound effektiv das Tumorwachstum und die Tumorprogression .

Wirkmechanismus

Target of Action

Dabrafenib-d9, like its parent compound Dabrafenib, is a potent and selective inhibitor of the BRAF kinase . BRAF is a serine/threonine protein kinase that plays a crucial role in the MAPK/ERK signaling pathway . This pathway regulates several key cellular processes, including proliferation, differentiation, survival, and apoptosis . This compound has a higher affinity for mutant forms of BRAF, including BRAF V600E, BRAF V600K, and BRAF V600D .

Mode of Action

This compound acts as a competitive and selective BRAF inhibitor by binding to the ATP pocket of the BRAF kinase . This binding inhibits the kinase’s activity, thereby preventing the phosphorylation and activation of the downstream effectors in the MAPK/ERK pathway . This results in the inhibition of cell growth in various BRAF V600E mutation-positive tumors .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the MAPK/ERK pathway . By inhibiting the activity of BRAF kinase, this compound disrupts this pathway, leading to a decrease in the proliferation and survival of cancer cells . Additionally, Dabrafenib has been reported to activate the integrated stress response (ISR) kinase GCN2 , which plays a key role in my

Biochemische Analyse

Biochemical Properties

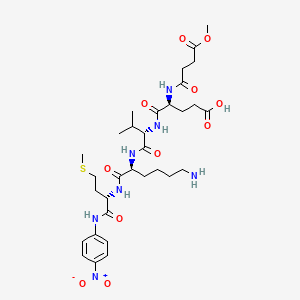

Dabrafenib-d9, like its parent compound Dabrafenib, targets the MAPK pathway . It is an ATP-competitive kinase inhibitor . It interacts with enzymes such as CYP2C8 and CYP3A4 during its metabolism . The nature of these interactions involves the oxidation of this compound via these enzymes to form hydroxy-Dabrafenib-d9 .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by inhibiting the RAS/RAF/MEK/ERK pathway . This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism . In melanoma cells, for example, this compound has been shown to reduce the ability of myeloid-derived suppressor cells (MDSCs) to suppress T-cell activity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It is a reversible ATP-competitive kinase inhibitor that targets the MAPK pathway . It binds to the ATP-binding site of BRAF-mutant kinase, inhibiting its activity .

Temporal Effects in Laboratory Settings

Over time, this compound shows a time-dependent increase in apparent clearance following multiple doses . This is likely due to the induction of its own metabolism through cytochrome P450 (CYP) 3A4 . Its systemic exposure at steady state increases less than dose proportionally over the dose range of 75–300 mg bid .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, a study showed that Dabrafenib protected from cisplatin-induced hearing loss in a clinically relevant mouse model . The protective effects were determined by functional hearing tests and cochlear outer hair cell counts .

Metabolic Pathways

This compound is involved in metabolic pathways mediated by CYP2C8 and CYP3A4 . It undergoes oxidation via these enzymes to form hydroxy-Dabrafenib-d9 . This metabolite is further oxidized via CYP3A4 to form carboxy-Dabrafenib-d9 .

Transport and Distribution

This compound is transported and distributed within cells and tissues . Its main elimination route is the oxidative metabolism via CYP3A4/2C8 and biliary excretion . After single oral administration of the recommended dose, the absolute oral bioavailability (F) of this compound is 95% .

Subcellular Localization

It is known that Dabrafenib, the parent compound, targets the MAPK pathway, which involves various subcellular compartments

Vorbereitungsmethoden

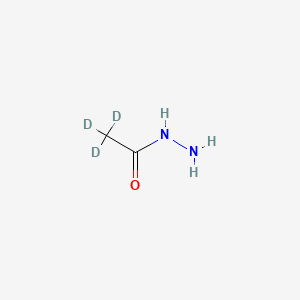

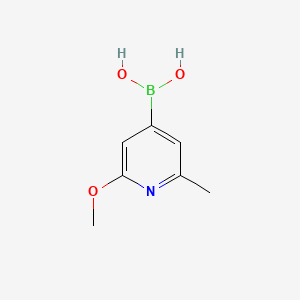

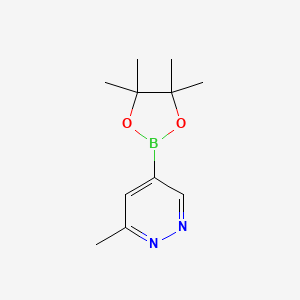

Die Synthese von Dabrafenib-d9 umfasst mehrere Schritte, beginnend mit der Herstellung von Zwischenverbindungen. Eine Methode beinhaltet die Reaktion einer Verbindung mit Formamid in Gegenwart einer Base, um das gewünschte Produkt zu erhalten . Die industrielle Produktion von this compound folgt ähnlichen Syntheserouten, ist aber für die großtechnische Produktion optimiert und gewährleistet eine hohe Ausbeute und Reinheit .

Analyse Chemischer Reaktionen

Dabrafenib-d9 unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufig verwendete Reagenzien in diesen Reaktionen sind Cytochrom-P450-Enzyme, die den oxidativen Metabolismus der Verbindung fördern . Zu den Hauptprodukten, die bei diesen Reaktionen gebildet werden, gehört Hydroxy-Dabrafenib, das zur pharmakologischen Aktivität der Verbindung beiträgt .

Vergleich Mit ähnlichen Verbindungen

Dabrafenib-d9 ist aufgrund seiner deuterierten Natur einzigartig, was im Vergleich zu nicht-deuteriertem Dabrafenib eine verbesserte Stabilität und metabolische Eigenschaften bietet . Zu ähnlichen Verbindungen gehören Trametinib, ein weiterer Kinaseinhibitor, der den MAPK-Signalweg angreift, und Vemurafenib, das ebenfalls die BRAF V600E-Mutation hemmt . Die deuterierte Form von this compound bietet eindeutige Vorteile in Bezug auf Pharmakokinetik und reduzierte Nebenwirkungen .

Eigenschaften

IUPAC Name |

N-[3-[5-(2-aminopyrimidin-4-yl)-2-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-1,3-thiazol-4-yl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20F3N5O2S2/c1-23(2,3)21-30-18(19(34-21)16-10-11-28-22(27)29-16)12-6-4-9-15(17(12)26)31-35(32,33)20-13(24)7-5-8-14(20)25/h4-11,31H,1-3H3,(H2,27,28,29)/i1D3,2D3,3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFSMGDJOXZAERB-GQALSZNTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=C(S1)C2=NC(=NC=C2)N)C3=C(C(=CC=C3)NS(=O)(=O)C4=C(C=CC=C4F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=NC(=C(S1)C2=NC(=NC=C2)N)C3=C(C(=CC=C3)NS(=O)(=O)C4=C(C=CC=C4F)F)F)(C([2H])([2H])[2H])C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20F3N5O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-Dihydro-4-phenyl-2H-benzo[h]chromene](/img/structure/B590802.png)